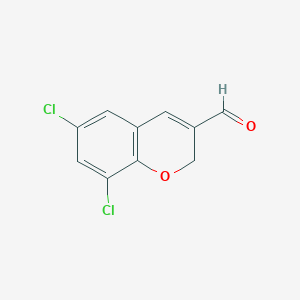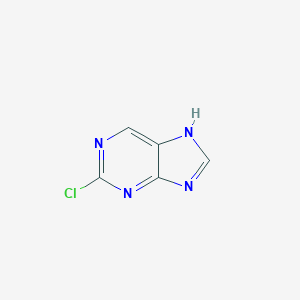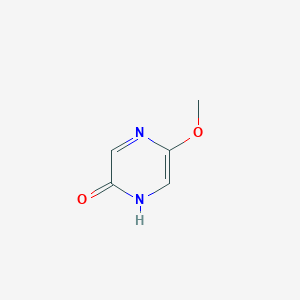
Cumarin 6
Übersicht
Beschreibung
Coumarin 6 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
Coumarin 6 is a natural product found in Ferula fukanensis with data available.
Wissenschaftliche Forschungsanwendungen
Solar-Energieaufnahme
C6 hat seinen Weg in Anwendungen der Solarenergie gefunden:
- Farbstoff-sensibilisierte Solarzellen (DSSCs): Forscher haben C6 in die aktive Schicht von DSSCs integriert. Es verbessert die Lichtabsorption und trägt zu einer effizienten Ladungstrennung bei, was die Gesamtleistung der Zelle verbessert .
Synthese-Strategien
Verschiedene Synthesemethoden, sowohl konventionelle als auch grüne, werden eingesetzt, um den Cumarin-Kern zu erhalten. Dazu gehören Pechmann-, Knoevenagel-, Perkin-, Wittig-, Kostanecki-, Buchwald-Hartwig- und metallinduzierte Kupplungsreaktionen. Grüne Ansätze beinhalten Mikrowellen- oder Ultraschallenergie .
Strukturelle Merkmale und Fluoreszenzverhalten
Das Verständnis der Faktoren, die die Fluoreszenz von C6 beeinflussen, ist entscheidend. Strukturelle Modifikationen beeinflussen seine Emissionseigenschaften, wodurch maßgeschneiderte Anwendungen ermöglicht werden.
Zusammenfassend lässt sich sagen, dass Cumarin 6 eine vielseitige Verbindung ist, deren Anwendungen die Fluoreszenzbilderung, die Solarenergie, die Medizin und die Materialwissenschaften umfassen. Seine einzigartigen Eigenschaften inspirieren weiterhin innovative Forschung in verschiedenen Disziplinen. 🌿🔬
Gupta, D., Guliani, E., & Bajaj, K. (2024). Cumarin—Synthesemethoden, Pharmakologie und Anwendung als natürliches Fluorophor. Topics in Current Chemistry, 382(16). Link Ismail, J., et al. (2017). Wiederbelebung der fast erloschenen Fluoreszenz von this compound in Wasser und seine Anwendung in farbstoffsensibilisierten Solarzellen. Soft Matter, 13(38), 6715–6722. Link
Wirkmechanismus
Target of Action
Coumarin 6 primarily targets the Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
The interaction of Coumarin 6 with its target, Cytochrome P450 2A6, leads to the metabolism of the compound . This metabolism involves the hydroxylation of Coumarin 6, which is a pivotal step in its mode of action .
Biochemical Pathways
The primary biochemical pathway affected by Coumarin 6 is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of coumarins in plants . The interaction of Coumarin 6 with Cytochrome P450 2A6 leads to the hydroxylation of the compound, which is a critical step in this pathway .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Coumarin 6 are as follows :
- Metabolism : Coumarin 6 is metabolized by the Cytochrome P450 2A6 enzyme system in liver microsomes, leading to hydroxylation .
Result of Action
The molecular and cellular effects of Coumarin 6’s action primarily involve its fluorescent properties . Coumarin 6 plays a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Action Environment
The action, efficacy, and stability of Coumarin 6 can be influenced by various environmental factors. For instance, the fluorescence of Coumarin 6, which is nearly extinct in water due to microcrystal formation, can be revived by micelles . This indicates that the microenvironment can significantly affect the properties and actions of Coumarin 6 .
Biochemische Analyse
Biochemical Properties
Coumarin 6 interacts with various biomolecules in its biochemical reactions. It has been reported to have a variety of beneficial effects, acting as anticoagulants, anticonvulsants, and antioxidants . The pattern of substitution on the basic coumarin core structure influences its pharmacological as well as biochemical properties .
Cellular Effects
Coumarin 6 has significant effects on various types of cells and cellular processes. It has been used preclinically in cancer research due to its potent anticancer activity . In vitro studies have shown that coumarin 6-loaded polymeric nanoparticles can be selectively taken up by cancer cells . It also has a low in vivo toxicity profile, making it a promising candidate for drug delivery applications .
Molecular Mechanism
The molecular mechanism of action of Coumarin 6 is complex and involves multiple pathways. It has been suggested that coumarin 6 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coumarin 6 can change over time. For instance, the fluorescence of Coumarin 6 in water, which initially becomes nearly extinct due to microcrystal formation, can be revived by micelles . This suggests that the stability and degradation of Coumarin 6 can be influenced by its environment.
Dosage Effects in Animal Models
The effects of Coumarin 6 can vary with different dosages in animal models. While specific dosage effects of Coumarin 6 have not been extensively studied, it has been shown that coumarin 6-loaded polymeric nanoparticles have a low in vivo toxicity profile , suggesting that they could be safely used at various dosages.
Metabolic Pathways
Coumarin 6 is involved in various metabolic pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . The biosynthesis of coumarins in plants and their metabolic pathways are complex and involve multiple enzymes .
Transport and Distribution
Coumarin 6 is transported and distributed within cells and tissues in a variety of ways. For instance, it has been shown that the nearly extinct fluorescence of Coumarin 6 in water can be revived by micelles, suggesting a role for these structures in the transport and distribution of Coumarin 6 .
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-22(4-2)14-10-9-13-11-15(20(23)24-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVAVBCYMYWNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068079 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Coumarin 6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13315 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38215-36-0 | |
| Record name | Coumarin 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38215-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038215360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzothiazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48DU8Q9UAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butane, 1-[(2-chloroethyl)thio]-3-methyl-](/img/structure/B160360.png)









